N-((5-((2-((5-(乙硫基)-1,3,4-噻二唑-2-基)氨基)-2-氧代乙基)硫)-4-(间甲苯基)-4H-1,2,4-三唑-3-基)甲基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

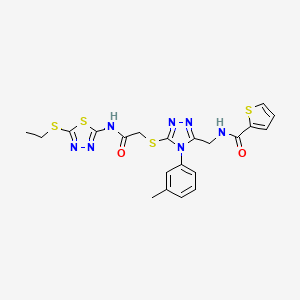

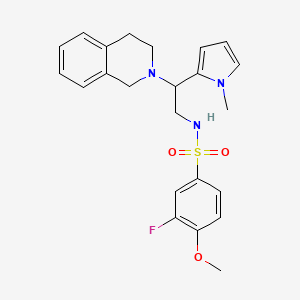

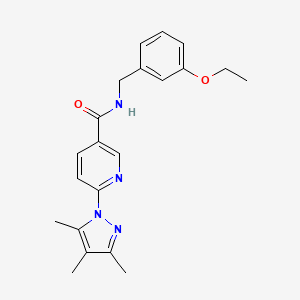

The compound “N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide” is a complex organic molecule. It contains several functional groups, including a thiophene, a triazole, and a thiadiazole .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. The thiophene, triazole, and thiadiazole rings contribute to the molecule’s aromaticity .科学研究应用

核酸模板复制

该化合物在核酸模板复制方面表现出有趣的特性。具体而言,它涉及3'-氨基-3'-脱氧-2-硫代胸苷-5'-磷酰-2-甲基咪唑的合成,这是一种活化的单体。该单体可以在无需聚合酶的情况下快速复制核酸模板中的腺苷残基。与标准的3'-氨基-3'-脱氧-T单体相比,该化合物中的硫原子取代提高了模板复制速度约5倍。 此外,与它们的核糖核苷酸对应物相比,3'-氨基单体通常表现出2到30倍的增强 .

苯醌合成

该化合物参与了2-硫代-5-氨基取代苯醌的有效合成。 该合成通过一系列反应进行,包括KI催化的氧化、S-迈克尔加成和N-迈克尔加成,从对苯二酚、胺和S-烷基异硫脲盐开始 .

抗癌功效

修饰的核苷酸在癌症研究中起着至关重要的作用。化合物6-硫代-2'-脱氧鸟苷(THIO)诱导端粒酶依赖性端粒DNA修饰,DNA损伤反应和选择性癌细胞死亡。THIO损伤的端粒片段在细胞质微核中积累并激活先天(cGAS / STING)和适应性(T细胞)免疫反应。 这种特性使其成为抗癌疗法的有希望的候选者 .

作用机制

While the exact mechanism of action for this compound is not known, compounds with similar structures have been studied for their urease inhibitory activity. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibitors of this enzyme could potentially be used to treat infections caused by Helicobacter pylori, a bacterium that relies on urease for survival .

未来方向

The future research directions for this compound could involve further exploration of its potential as a urease inhibitor. This could involve in vitro and in vivo studies to evaluate its efficacy and safety. Additionally, modifications to its structure could be explored to optimize its activity and reduce any potential side effects .

属性

IUPAC Name |

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N7O2S4/c1-3-31-21-27-25-19(34-21)23-17(29)12-33-20-26-24-16(11-22-18(30)15-8-5-9-32-15)28(20)14-7-4-6-13(2)10-14/h4-10H,3,11-12H2,1-2H3,(H,22,30)(H,23,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQOSDJXSBPHMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CNC(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N7O2S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2372989.png)

![N-(2,4-dimethylphenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2372993.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2372998.png)

![[1-({[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2373000.png)

![10-methoxy-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2373009.png)

![N-(4-bromo-3-methylphenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2373011.png)